molecular formula C26H22ClN3O3 B11282152 3-benzyl-1-(4-chlorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-benzyl-1-(4-chlorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11282152
M. Wt: 459.9 g/mol
InChI Key: KPAYKCKPPRBRSC-UHFFFAOYSA-N
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Description

3-BENZYL-1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid and toluene . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The synthesis process is optimized to minimize waste and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the compound to the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. Common reagents include acids, bases, and solvents like ethanol and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted indole compounds.

Scientific Research Applications

3-BENZYL-1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-BENZYL-1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole nucleus.

    Tryptophan: An essential amino acid that contains an indole ring.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.

Uniqueness

3-BENZYL-1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is unique due to its specific substituents and the resulting biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various research applications .

Properties

Molecular Formula

C26H22ClN3O3

Molecular Weight

459.9 g/mol

IUPAC Name

3-benzyl-1-[(4-chlorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O3/c1-28-22-13-12-20(33-2)14-21(22)23-24(28)25(31)30(16-17-6-4-3-5-7-17)26(32)29(23)15-18-8-10-19(27)11-9-18/h3-14H,15-16H2,1-2H3

InChI Key

KPAYKCKPPRBRSC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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